
4,4,5,5,5-pentafluoropentyl phenylacetate
Descripción general
Descripción
4,4,5,5,5-pentafluoropentyl phenylacetate, also known as PFPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PFPA is a fluorinated compound, which means it contains fluorine atoms in its chemical structure. Fluorinated compounds have unique properties that make them useful in various fields, including medicine, materials science, and electronics.
Aplicaciones Científicas De Investigación
4,4,5,5,5-pentafluoropentyl phenylacetate has several potential applications in scientific research. One of the most promising areas is in the field of nuclear magnetic resonance (NMR) spectroscopy. 4,4,5,5,5-pentafluoropentyl phenylacetate is a fluorinated compound, which means it contains a nucleus that can be detected using NMR spectroscopy. This makes 4,4,5,5,5-pentafluoropentyl phenylacetate an ideal candidate for use as an internal standard in NMR experiments. 4,4,5,5,5-pentafluoropentyl phenylacetate can also be used as a solvent in NMR experiments due to its unique properties, such as its high boiling point and low viscosity.
Another area where 4,4,5,5,5-pentafluoropentyl phenylacetate has potential applications is in the field of materials science. 4,4,5,5,5-pentafluoropentyl phenylacetate can be used as a surface modifier for various materials, such as polymers and metals. The fluorine atoms in 4,4,5,5,5-pentafluoropentyl phenylacetate can interact with the surface of the material, resulting in improved properties, such as increased hydrophobicity or corrosion resistance.
Mecanismo De Acción
The mechanism of action of 4,4,5,5,5-pentafluoropentyl phenylacetate is not well understood. However, it is believed that 4,4,5,5,5-pentafluoropentyl phenylacetate interacts with various proteins and enzymes in the body, resulting in changes in their activity. 4,4,5,5,5-pentafluoropentyl phenylacetate may also affect the structure and function of cell membranes, leading to altered cellular processes.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl phenylacetate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4,4,5,5,5-pentafluoropentyl phenylacetate can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4,4,5,5,5-pentafluoropentyl phenylacetate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,4,5,5,5-pentafluoropentyl phenylacetate in laboratory experiments has several advantages. 4,4,5,5,5-pentafluoropentyl phenylacetate is a relatively stable compound and can be stored for extended periods without degradation. 4,4,5,5,5-pentafluoropentyl phenylacetate is also readily available and can be synthesized using standard laboratory equipment. However, 4,4,5,5,5-pentafluoropentyl phenylacetate has some limitations. 4,4,5,5,5-pentafluoropentyl phenylacetate is a relatively new compound, and its properties and effects are not well understood. Further research is needed to fully understand the potential applications of 4,4,5,5,5-pentafluoropentyl phenylacetate in scientific research.
Direcciones Futuras
There are several future directions for research on 4,4,5,5,5-pentafluoropentyl phenylacetate. One area of interest is in the development of new applications for 4,4,5,5,5-pentafluoropentyl phenylacetate in NMR spectroscopy. 4,4,5,5,5-pentafluoropentyl phenylacetate has already been shown to be a useful internal standard, but further research is needed to explore its potential as a solvent and other applications.
Another area of interest is in the development of new materials using 4,4,5,5,5-pentafluoropentyl phenylacetate as a surface modifier. 4,4,5,5,5-pentafluoropentyl phenylacetate has unique properties that make it an ideal candidate for use in materials science, and further research is needed to explore its potential in this field.
In conclusion, 4,4,5,5,5-pentafluoropentyl phenylacetate is a fluorinated compound that has potential applications in various fields, including scientific research. The synthesis of 4,4,5,5,5-pentafluoropentyl phenylacetate is a relatively straightforward process, and its unique properties make it an ideal candidate for use in NMR spectroscopy and materials science. Further research is needed to fully understand the potential applications of 4,4,5,5,5-pentafluoropentyl phenylacetate in scientific research.
Propiedades
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O2/c14-12(15,13(16,17)18)7-4-8-20-11(19)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOQCGUFVUHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-2-fluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796377.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4796380.png)
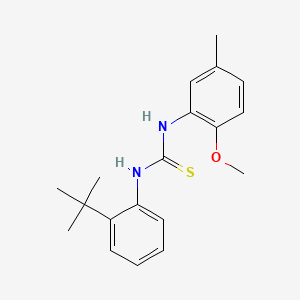
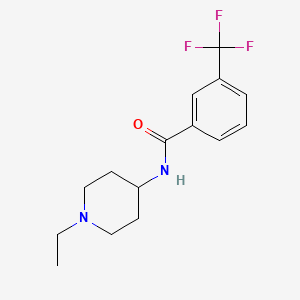
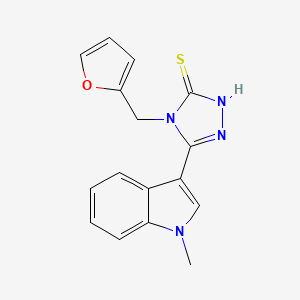
![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B4796398.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4796410.png)

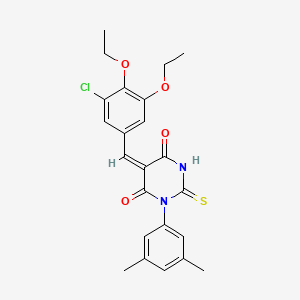
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)
![5-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4796448.png)
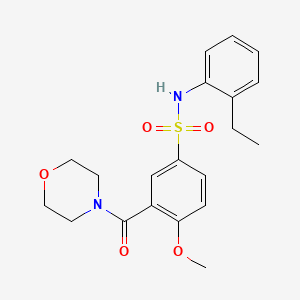
![4-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4796458.png)